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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Executive Summary & Compound Identity
4-[2-(3-Bromophenoxy)ethyl]morpholine is a lipophilic, basic tertiary amine belonging to the

N-substituted phenoxyethyl-morpholine class. Structurally, it consists of a morpholine ring

connected via an ethyl linker to a 3-bromo-substituted phenyl ring.

Primary Classification: CNS-penetrant small molecule.

Predicted Therapeutic Area: Neuropharmacology (Sigma-1 receptor agonist, SERT/NET

modulator, or Cholinesterase inhibitor).

Pharmacokinetic Archetype: High permeability, high volume of distribution, extensive hepatic

metabolism (flow-limited clearance).
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Property Value (Predicted) Implication for PK

Molecular Weight 286.17 g/mol
Favorable for CNS penetration

(< 400 Da).

LogP (Lipophilicity) ~2.8 – 3.2
High passive permeability; high

tissue binding.

pKa (Basic) ~8.0 – 8.5 (Morpholine N)
Ionized at physiological pH;

lysosomal trapping likely.

PSA (Polar Surface Area) ~30 Å²
Excellent blood-brain barrier

(BBB) crossing potential.

Solubility High (pH 1.2); Low (pH 7.4)
Dissolution-limited absorption

in the lower intestine.

Predicted Pharmacokinetic Profile (ADME)
Absorption
Based on the Lipinski Rule of 5 and Veber’s Rules, this molecule exhibits properties consistent

with BCS Class II (High Permeability, Low Solubility at neutral pH).

Mechanism: Passive transcellular diffusion.

Bioavailability (F): Expected to be moderate-to-high (>50%), limited primarily by first-pass

metabolism rather than absorption.

Tmax: Rapid absorption expected (0.5 – 1.5 hours) due to high lipophilicity.

Distribution
Volume of Distribution (Vd): Predicted to be high (> 5 L/kg). The basic amine function

promotes extensive tissue binding (lysosomal sequestration) and partitioning into lipid-rich

tissues (brain, adipose).

Protein Binding (PPB): High (> 90%). Likely binds to Alpha-1-Acid Glycoprotein (AAG) due to

its basic nature, and Albumin.
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Blood-Brain Barrier (BBB):High Penetration. The combination of a moderate LogP, low PSA,

and tertiary amine structure suggests a Brain/Plasma ratio > 1.0.

Metabolism (Clearance)
The molecule is expected to undergo extensive Phase I hepatic metabolism.

Primary Enzyme:CYP2D6 is the predicted major metabolizer (typical for lipophilic bases with

an aromatic ring at 5-7 Å from the nitrogen). CYP3A4 likely contributes to N-dealkylation.

Metabolic Pathways:

N-Dealkylation: Cleavage of the morpholine ring or the ethyl linker.

O-Dealkylation: Cleavage of the ether bond (yielding 3-bromophenol).

Aromatic Hydroxylation: Oxidation of the phenyl ring (likely para to the ether or bromine).

Excretion
Route: Renal excretion of polar metabolites (glucuronides/sulfates).

Parent Drug: Negligible renal clearance of unchanged drug due to high tubular reabsorption

of the lipophilic unionized form.

Experimental Protocols for Validation
To confirm the predicted profile, the following standardized workflows must be executed.

Protocol A: Metabolic Stability (Microsomal Clearance)
Objective: Determine intrinsic clearance (

) and half-life (

).

System: Pooled Human Liver Microsomes (HLM) or Hepatocytes.

Concentration: 1 µM test compound (to ensure linear kinetics).
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Incubation: 0, 5, 15, 30, 45 min at 37°C with NADPH regenerating system.

Analysis: LC-MS/MS quantification of parent depletion.

Calculation:

Where

is the elimination rate constant.

Protocol B: Blood-Brain Barrier Permeability (MDR1-
MDCK)
Objective: Assess CNS penetration and P-glycoprotein (P-gp) efflux liability.

Cell Line: MDCK-MDR1 (Transfected with human P-gp).

Setup: Transwell assay (Apical to Basolateral vs. Basolateral to Apical).

Measurement: Apparent Permeability (

) and Efflux Ratio (ER).

Criteria:

and

indicates excellent CNS penetration.

Protocol C: Plasma Protein Binding (Rapid Equilibrium
Dialysis)
Objective: Determine Fraction Unbound (

) to calculate active concentration.

Device: RED (Rapid Equilibrium Dialysis) plate.

Matrix: Human Plasma vs. PBS Buffer.
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Duration: 4 hours at 37°C.

Analysis: LC-MS/MS of both chambers.

Validation: Use Warfarin (high binding) and Propranolol (moderate binding) as controls.

Visualization of Metabolic Pathways & Workflow
Figure 1: Predicted Metabolic Map
This diagram illustrates the logical degradation pathways based on the chemical structure.

4-[2-(3-Bromophenoxy)ethyl]morpholine
(Parent)

M1: N-Dealkylated
(Morpholine Ring Open)

CYP3A4/2D6
(Oxidative Deamination)

M2: 3-Bromophenol
(Ether Cleavage)

CYP2D6
(O-Dealkylation)

M3: Hydroxylated Parent
(Aromatic Oxidation)

CYP2D6
(Aromatic Hydroxylation) M4: Glucuronide Conjugate

(Phase II)

UGT
(Glucuronidation)

UGT
(Glucuronidation)

Click to download full resolution via product page

Caption: Predicted Phase I and II metabolic pathways mediated by Cytochrome P450

enzymes.

Figure 2: PK Characterization Decision Tree
The standard industrial workflow for validating the PK of a CNS lead compound.
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Caption: Step-wise decision tree for pharmacokinetic validation of the lead compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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